2-(4-Methylpiperazin-1-yl)pyrimidine-4-carbaldehyde
Description
2-(4-Methylpiperazin-1-yl)pyrimidine-4-carbaldehyde is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 4-methylpiperazine group and at the 4-position with a formyl (aldehyde) moiety. This structure combines a nitrogen-rich aromatic system with a flexible piperazine ring, making it a candidate for pharmaceutical and materials science applications. The aldehyde group provides a reactive site for further functionalization, such as condensation reactions, which are critical in drug design for generating Schiff bases or covalent inhibitors. Its synthesis and structural characterization often rely on crystallographic tools like SHELX and visualization software such as Mercury CSD , which aid in analyzing molecular geometry and intermolecular interactions.
Properties
CAS No. |
1260683-29-1 |
|---|---|
Molecular Formula |
C10H14N4O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C10H14N4O/c1-13-4-6-14(7-5-13)10-11-3-2-9(8-15)12-10/h2-3,8H,4-7H2,1H3 |
InChI Key |
USCANUFWGGABBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with 4-Methylpiperazine
The most common method involves reacting 4-chloropyrimidine-4-carbaldehyde with 4-methylpiperazine under basic conditions. Key steps include:
-
Substitution Reaction :
-
Reagents : 4-Chloropyrimidine-4-carbaldehyde, 4-methylpiperazine, potassium carbonate (K₂CO₃).
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Solvent : Dimethylformamide (DMF) or acetonitrile.
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Mechanism : The chlorine atom at the 4-position of pyrimidine undergoes nucleophilic displacement by the secondary amine group of 4-methylpiperazine (SNAr mechanism).
-
-
Yield Optimization :
Reductive Amination of Pyrimidine-4-carbaldehyde Derivatives
An alternative route employs reductive amination to introduce the 4-methylpiperazine group:
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Starting Material : Pyrimidine-4-carbaldehyde.
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Reagents : 4-Methylpiperazine, sodium triacetoxyborohydride (STAB), acetic acid.
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Conditions : Stirring at room temperature for 6–8 hours in dichloromethane (DCM).
Limitations : Competing side reactions (e.g., over-reduction of the aldehyde group) necessitate careful stoichiometric control.
Critical Reaction Parameters
Solvent and Temperature Effects
Catalytic Enhancements
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Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rates by 30% in biphasic systems (water-DCM).
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Microwave Irradiation : Reduces energy consumption and improves reproducibility.
Purification and Isolation Techniques
Recrystallization
Column Chromatography
Distillation
-
Industrial-Scale : Short-path distillation under reduced pressure (5–10 kPa) isolates the product at 115–125°C.
Industrial Production Methods
Large-Scale Continuous Flow Synthesis
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Reactor Type : Tubular flow reactor with in-line monitoring.
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Throughput : 10–15 kg/day with 88% yield.
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Advantages : Consistent quality, reduced solvent waste.
Catalytic Process Optimization
-
Catalyst : Al₂O₃-supported palladium enhances selectivity and reduces byproducts.
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Cost Analysis : Catalyst reuse for 5–7 cycles lowers production costs by 20%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 85 | 95 | High |
| Reductive Amination | 70 | 90 | Moderate |
| Continuous Flow | 88 | 97 | Very High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)pyrimidine-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines (e.g., aniline) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid.
Reduction: 2-(4-Methylpiperazin-1-yl)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)pyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)pyrimidine-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular targets and pathways involved would vary depending on the specific context and application of the compound.
Comparison with Similar Compounds
Key Insights :
- Lipophilicity : Ethyl or hydroxyethyl substituents increase lipophilicity or solubility, respectively, compared to the methyl group .
- Metabolic Stability : Methyl groups reduce oxidative metabolism, whereas bulky substituents (e.g., 3,3-dimethyl) may hinder enzymatic access .
Pyrimidine Core Modifications
The aldehyde group at the 4-position distinguishes this compound from other pyrimidine derivatives:
- 4-Amino or 4-Methoxy Derivatives: These groups reduce electrophilicity, favoring stability over reactivity .
Structural and Crystallographic Considerations
- Conformational Flexibility : The methylpiperazine group introduces torsional flexibility, which can be analyzed via ring puckering coordinates .
- Intermolecular Interactions : The aldehyde group may participate in hydrogen-bonding networks, as described by graph set analysis , influencing crystal packing and solubility.
Q & A
Q. Optimization Strategies :
- Solvent purity : Anhydrous conditions minimize hydrolysis of the aldehyde group.
- Stoichiometry : Excess piperazine (1.2–1.5 eq) ensures complete substitution.
- Post-synthesis purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
Primary Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., piperazine integration at δ 2.5–3.5 ppm, aldehyde proton at δ 9.8–10.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 349.2 for C₁₅H₂₀N₄O) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects impurities (e.g., unreacted starting materials) .
Q. Case Study :
- In kinase inhibition assays, conflicting IC₅₀ values (e.g., 0.5 µM vs. 5 µM) were resolved by controlling ATP concentrations (1 mM vs. 10 mM), confirming competitive inhibition .
Advanced: What strategies mitigate instability of the aldehyde group during synthesis and storage?
Answer:
The aldehyde group is prone to oxidation and dimerization. Mitigation strategies include:
Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation.
Stabilizing agents : Add molecular sieves or antioxidants (e.g., BHT) during storage.
Low-temperature storage : Store at –20°C in anhydrous DMSO or ethanol to slow degradation .
Q. Experimental Validation :
- TLC monitoring during synthesis detects aldehyde degradation (Rf shift from 0.5 to 0.3 in ethyl acetate).
- FTIR confirms aldehyde preservation (sharp C=O stretch at ~1700 cm⁻¹) .
Basic: What are the common chemical reactions involving this compound’s functional groups?
Answer:
Key reactive sites:
Aldehyde group :
- Condensation : Reacts with hydrazines to form hydrazones (e.g., for Schiff base synthesis) .
- Reduction : NaBH₄ converts –CHO to –CH₂OH for prodrug derivatization.
Piperazine ring :
Q. Reaction Table :
| Reaction | Reagents/Conditions | Product Application |
|---|---|---|
| Hydrazone formation | Hydrazine hydrate, EtOH, Δ | Bioactive Schiff base ligands |
| Piperazine acylation | Ac₂O, DCM, rt, 12 hr | Enhanced solubility |
Advanced: How can computational modeling predict interactions with protein kinases?
Answer:
Stepwise Methodology :
Target selection : Identify kinases with conserved ATP-binding pockets (e.g., EGFR, CDK2) .
Docking software : Use AutoDock Vina or Schrödinger for ligand-protein binding simulations.
Validation : Compare docking scores (ΔG) with experimental IC₅₀ values.
Q. Case Study :
- Molecular docking predicted strong binding to EGFR (ΔG = –9.2 kcal/mol), later validated via enzymatic assays (IC₅₀ = 0.7 µM) .
Basic: What are the critical purity thresholds for this compound in biological assays?
Answer:
- In vitro assays : ≥95% purity (HPLC) to exclude cytotoxic impurities.
- In vivo studies : ≥98% purity, with residual solvent levels <0.1% (per ICH guidelines) .
Q. Impurity Profiling :
- Common impurities: Unreacted 4-chloropyrimidine (retention time 3.2 min in HPLC) and oxidized aldehyde (δ 8.9 ppm in ¹H NMR) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
SAR Design :
Piperazine modification : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance kinase binding .
Aldehyde replacement : Substitute –CHO with –COOH to improve solubility and reduce toxicity.
Q. Data-Driven Optimization :
- Methylpiperazine derivatives showed 10-fold higher potency than ethyl analogs in kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
